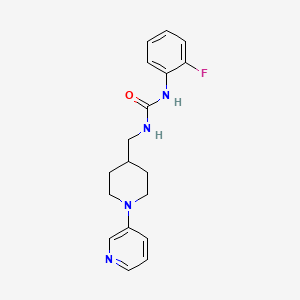

1-(2-Fluorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea

Description

1-(2-Fluorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a urea derivative featuring a 2-fluorophenyl group and a pyridin-3-yl-substituted piperidin-4-ylmethyl moiety.

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O/c19-16-5-1-2-6-17(16)22-18(24)21-12-14-7-10-23(11-8-14)15-4-3-9-20-13-15/h1-6,9,13-14H,7-8,10-12H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURCVBFZIJFTJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC=C2F)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate. This can be achieved by reacting 1-(pyridin-3-yl)piperidine with an appropriate alkylating agent under basic conditions.

Introduction of the Fluorophenyl Group: The next step involves the introduction of the 2-fluorophenyl group. This can be done through a nucleophilic aromatic substitution reaction, where the piperidinyl intermediate reacts with a fluorophenyl halide.

Urea Formation: The final step is the formation of the urea linkage. This is typically achieved by reacting the intermediate with an isocyanate or by using a phosgene-based method to introduce the urea functionality.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom under appropriate conditions.

Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into its constituent amines and carbon dioxide.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents, with reaction conditions varying depending on the desired transformation.

Scientific Research Applications

1-(2-Fluorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders due to its structural similarity to known bioactive molecules.

Biological Research: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Chemical Biology: The compound serves as a tool in chemical biology to probe the function of specific proteins and enzymes.

Industrial Applications: In industry, it may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group can enhance binding affinity to certain targets, while the piperidinyl and pyridinyl groups can modulate the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Urea Scaffold

- Compound 5h (1-(2-Fluorophenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea): Structure: Differs by the presence of a 3,4,5-trimethoxyphenoxy group instead of the piperidin-4-ylmethyl moiety. Synthesis: Yield = 74%, melting point = 103–106°C, IR (C=O stretch at 1707 cm⁻¹, N–H at 3424 cm⁻¹) . Implication: The bulky trimethoxyphenoxy group likely reduces membrane permeability compared to the piperidinylmethyl group in the target compound.

- Compound 1 (1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea): Structure: Features a methyl group on the urea and a chloro-fluorophenoxy substituent. Activity: Reported as a glucokinase activator .

Piperidine-Modified Analogues

1-(2-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride :

N-[1-(2-Methoxyethyl)piperidin-4-yl]methyl-imidazopyridine derivative (13) :

Physicochemical and Spectroscopic Comparisons

*Predicted based on structural analogs.

†Typical urea functional group vibrations.

Key Structural and Functional Differentiators

Piperidin-4-ylmethyl vs.

Pyridin-3-yl Substitution :

- The pyridine ring may improve solubility and confer π-π stacking interactions absent in simpler piperidine derivatives like the hydrochloride salt in .

Salt Forms :

- Hydrochloride salts (e.g., ) enhance solubility but may require additional formulation steps compared to free-base compounds .

Biological Activity

1-(2-Fluorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is . The compound features a fluorinated phenyl group and a piperidine moiety, which are known to influence its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : The urea moiety may facilitate interactions with enzymes involved in metabolic pathways.

- Receptor Modulation : The piperidine and pyridine rings can interact with neurotransmitter receptors, potentially affecting signaling pathways.

Biological Activity

Research indicates that this compound exhibits several pharmacological effects:

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with piperidine structures have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL .

Anticancer Properties

Preliminary studies suggest that compounds with similar scaffolds have potential anticancer activity. The interaction of these compounds with cancer cell lines has been explored, indicating possible mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of related piperidine derivatives, revealing that modifications in the structure significantly influenced their activity. The presence of electron-withdrawing groups enhanced the antibacterial potency against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity

In another investigation, derivatives were tested against various cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity, suggesting that the structural features of the compound are crucial for its anticancer effects .

Data Table: Biological Activities of Related Compounds

Q & A

Q. Q1: What are the standard synthetic routes for preparing 1-(2-fluorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea?

Methodological Answer: The compound can be synthesized via a two-step protocol:

Piperidine Functionalization: React 1-(pyridin-3-yl)piperidin-4-ylmethanamine with a coupling agent (e.g., EDCI or DCC) and a fluorophenyl isocyanate derivative in anhydrous DMF or CH₂Cl₂. Catalytic DMAP (4-dimethylaminopyridine) enhances reaction efficiency .

Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol.

Key Validation: Confirm the structure via ¹H NMR (DMSO-d₆, 300 MHz) for characteristic peaks:

- Pyridine protons (δ 8.4–8.6 ppm),

- Fluorophenyl aromatic protons (δ 7.1–7.3 ppm),

- Urea NH signals (δ 5.8–6.2 ppm) .

Advanced Structural Optimization

Q. Q2: How can structural modifications enhance the compound’s solubility or target binding affinity?

Methodological Answer:

- Solubility: Introduce polar substituents (e.g., hydroxyl or methoxy groups) on the pyridine ring or fluorophenyl moiety. For example, replacing a methyl group with a methoxy group in analogous compounds increased aqueous solubility by 7-fold .

- Binding Affinity: Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins. Modifications to the piperidine linker (e.g., cyclopropane incorporation) improved potency in sEH inhibitors by 65-fold in Cmax values .

Validation: Compare pharmacokinetic parameters (AUC, Cmax) of analogs via LC-MS/MS .

Basic Analytical Characterization

Q. Q3: What spectroscopic techniques are critical for confirming the compound’s purity and structure?

Methodological Answer:

- ¹H/¹³C NMR: Resolve aromatic and urea NH signals in DMSO-d₆. For example, fluorophenyl protons show splitting patterns (J = 8–10 Hz) due to adjacent fluorine .

- IR Spectroscopy: Validate urea C=O stretch (1640–1680 cm⁻¹) and NH stretches (3300–3500 cm⁻¹) .

- HPLC-MS: Use a C18 column (ACN/H₂O + 0.1% formic acid) to confirm purity >95% and molecular ion [M+H]⁺ .

Advanced Data Contradiction Analysis

Q. Q4: How should researchers address discrepancies in biological activity data between similar urea derivatives?

Methodological Answer:

- SAR Studies: Systematically vary substituents (e.g., fluorophenyl vs. trifluoromethylphenyl) and test in vitro activity. For instance, 3,5-difluorophenyl analogs showed 45% higher antiproliferative activity than monofluorinated derivatives in MCF-7 cells .

- Crystallography: Resolve X-ray structures to compare binding modes. A study on FAD-dependent oxidoreductases revealed that minor piperidine conformational changes altered inhibitor potency by 300-fold .

Resolution: Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and validate discrepancies .

Basic Biological Screening

Q. Q5: What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

- Enzyme Inhibition: Test against soluble epoxide hydrolase (sEH) using a fluorescence-based assay (e.g., PHOME substrate hydrolysis). IC₅₀ values <10 nM indicate high potency .

- Antiproliferative Activity: Use MTT assays in cancer cell lines (e.g., HCT-116, IC₅₀ ~2–5 µM for structurally related ureas) .

- CYP450 Inhibition: Screen for metabolic stability via human liver microsomes (HLMs) to assess drug-likeness .

Advanced Mechanistic Studies

Q. Q6: How can the compound’s mechanism of action be elucidated in complex biological systems?

Methodological Answer:

- Proteomics: Perform affinity purification mass spectrometry (AP-MS) to identify protein targets. For example, urea derivatives selectively bind kinases (e.g., VEGFR2) in HEK293 lysates .

- Transcriptomics: Use RNA-seq to profile gene expression changes in treated cells. A study on analogous compounds revealed downregulation of NF-κB pathways .

- In Vivo Imaging: Apply PET tracers (e.g., ¹⁸F-labeled analogs) to monitor biodistribution in murine models .

Basic Toxicology and Safety

Q. Q7: What preliminary toxicity assessments are essential before advancing to in vivo studies?

Methodological Answer:

- Cytotoxicity: Test in non-cancerous cell lines (e.g., HEK293) using ATP-based viability assays.

- hERG Inhibition: Use patch-clamp electrophysiology to assess cardiac risk (IC₅₀ >10 µM preferred) .

- Ames Test: Screen for mutagenicity in TA98 and TA100 bacterial strains .

Advanced Regulatory Considerations

Q. Q8: How does the compound’s structural similarity to controlled substances impact regulatory compliance?

Methodological Answer:

- Structural Alerts: Compare to regulated fentanyl analogs (e.g., 2’-fluoroortho-fluorofentanyl) using WHO’s structural similarity guidelines .

- Legal Screening: Submit the compound to the DEA’s Special Testing and Research Laboratory for analog act evaluation .

- Documentation: Maintain detailed synthesis records and SAR data to justify therapeutic intent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.